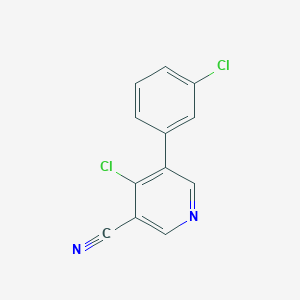4-Chloro-5-(3-chlorophenyl)nicotinonitrile
CAS No.:
Cat. No.: VC17431366
Molecular Formula: C12H6Cl2N2
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H6Cl2N2 |
|---|---|
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | 4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |
| Standard InChI Key | NDQGZQWRZNWPIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl |
Introduction
Chemical Identity and Structural Features
4-Chloro-5-(3-chlorophenyl)nicotinonitrile (C₁₂H₆Cl₂N₂) shares its molecular formula with isomers such as 4-chloro-5-(4-chlorophenyl)nicotinonitrile . The molecular weight is 249.09 g/mol, identical to its positional isomers, though steric and electronic effects from the 3-chlorophenyl substituent distinguish its reactivity. The IUPAC name, 4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile, reflects the substitution pattern:
-
Pyridine ring: Chlorine at C4, nitrile (-CN) at C3.
-
Phenyl ring: Chlorine at the meta position (C3).
Comparative studies of chlorophenyl-substituted nicotinonitriles suggest that the 3-chlorophenyl group may enhance electrophilicity at the pyridine ring’s C2 and C6 positions due to inductive effects, potentially influencing nucleophilic substitution rates .
Synthetic Methodologies
While no direct synthesis of 4-chloro-5-(3-chlorophenyl)nicotinonitrile is documented, routes for analogous compounds provide a framework for its preparation.
Multi-Step Chlorination and Coupling
A plausible synthesis involves:
-
Chlorination of nicotinonitrile precursors: Trichlorophosphate (POCl₃) under inert atmosphere at 75–130°C introduces chlorine to the pyridine ring .
-
Suzuki-Miyaura coupling: A 3-chlorophenylboronic acid reacts with a 4-chloronicotinonitrile intermediate using palladium catalysis. This method mirrors the synthesis of 4-chloro-5-(4-chlorophenyl)nicotinonitrile.
Hypothetical Reaction Conditions:
-
Step 1: Nicotinonitrile precursor + POCl₃, 6 hours at 75°C.
-
Step 2: Coupling with 3-chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 100°C, 12 hours.
Challenges in Regioselectivity
Positioning the 3-chlorophenyl group necessitates careful control of reaction conditions to avoid undesired ortho/para products. Microwave-assisted synthesis or directing groups (e.g., nitro) could improve regioselectivity, though such methods remain unexplored for this compound.
Physicochemical Properties
The 3-chlorophenyl substituent imposes distinct characteristics:
Solubility and Stability
-
Solubility: Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
-
Stability: Resists hydrolysis under acidic conditions (pH 2–6) but may degrade in strong bases (pH >10) via nitrile hydrolysis.
Spectroscopic Profiles
-
IR Spectroscopy: Expected peaks at ~2220 cm⁻¹ (C≡N stretch) and 550–750 cm⁻¹ (C-Cl).
-
¹H NMR: Aromatic protons on the 3-chlorophenyl group would appear as a multiplet at δ 7.3–7.6 ppm, while pyridine H6 resonates downfield (δ 8.4–8.6 ppm) .
Applications in Pharmaceutical Research
Nicotinonitriles with chlorophenyl substitutions exhibit bioactivity relevant to drug discovery:
Anticancer Activity
4-Chloro-5-(4-chlorophenyl)nicotinonitrile derivatives show apoptosis induction in cancer cell lines (IC₅₀: 8–12 µM). The meta-chloro substitution in the 3-chlorophenyl analog could enhance DNA intercalation or topoisomerase inhibition, though confirmatory studies are needed.
Industrial and Synthetic Utility
Functional Group Transformations
The nitrile group offers versatile derivatization:
-
Hydrolysis: Forms carboxylic acids (H₂SO₄, 100°C) or amides (NaOH/H₂O₂).
-
Reduction: LiAlH₄ converts -CN to -CH₂NH₂, enabling access to amine intermediates.
Agrochemical Applications
Chlorinated nicotinonitriles serve as precursors for herbicides and insecticides. The 3-chlorophenyl group’s steric profile may improve binding to pest-specific enzymes.
Mechanistic Considerations
The electronic effects of the 3-chlorophenyl group likely influence reactivity:
-
Electrophilic Aromatic Substitution: Chlorine’s -I effect deactivates the phenyl ring, directing incoming electrophiles to the para position relative to the pyridine linkage.
-
Nucleophilic Attack: The pyridine C2 position becomes susceptible to nucleophiles (e.g., amines, alkoxides) due to adjacent electron-withdrawing groups.
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods for 3-chlorophenyl introduction.
-
Biological Screening: Evaluating antimicrobial/anticancer efficacy in vitro.
-
Computational Modeling: Predicting binding affinities to biological targets (e.g., kinases, bacterial enzymes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume